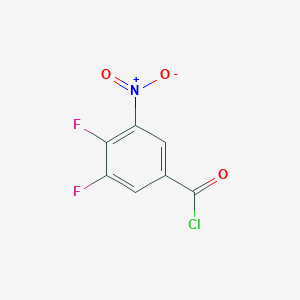

3,4-Difluoro-5-nitrobenzoyl chloride

Beschreibung

3,4-Difluoro-5-nitrobenzoyl chloride is a halogenated aromatic acyl chloride characterized by a nitro group at the 5-position and fluorine atoms at the 3- and 4-positions on the benzene ring. This compound is structurally tailored for high reactivity in nucleophilic acyl substitution reactions, making it a valuable intermediate in synthesizing agrochemicals and pharmaceuticals. identifies a related compound, 2-chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide (CAS: 346721-58-2), which likely derives from this benzoyl chloride via amidation .

Eigenschaften

IUPAC Name |

3,4-difluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-4(9)6(10)5(2-3)11(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXWKDHIZIRDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Difluoro-5-nitrobenzoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,4-Difluoro-5-nitrobenzoyl chloride includes:

- Fluorine atoms : These enhance lipophilicity and stability.

- Nitro group : This group can participate in electron-withdrawing interactions, influencing the compound's reactivity.

These properties make it a valuable intermediate in various chemical reactions and biological studies.

The biological activity of 3,4-Difluoro-5-nitrobenzoyl chloride primarily arises from its ability to interact with biological macromolecules. It has been utilized in:

- Enzyme inhibition studies : The compound can inhibit specific enzymes, which is crucial for understanding metabolic pathways and drug interactions.

- Receptor binding assays : Its interactions with receptors can elucidate signaling pathways relevant to various diseases.

Antitumor Activity

Research has indicated that derivatives of 3,4-Difluoro-5-nitrobenzoyl chloride exhibit promising antitumor activity. For instance, studies have shown that compounds with similar structures can demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, particularly the S phase .

Enzyme Inhibition

In vitro studies have demonstrated that 3,4-Difluoro-5-nitrobenzoyl chloride can inhibit human enteropeptidase, an enzyme critical for protein digestion. The inhibitory potency is often quantified using IC50 values (the concentration required to inhibit 50% of enzyme activity). For example:

| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (%) |

|---|---|---|

| 3a | 7.4 | 6.1 |

| 4b | 13 | 0.82 |

This table illustrates the varying potencies and stabilities of related compounds in enzymatic assays .

Case Studies

- Antitumor Efficacy : A study involving fluorinated benzothiazoles showed that modifications similar to those in 3,4-Difluoro-5-nitrobenzoyl chloride led to compounds with GI50 values less than 1 nM against sensitive human breast cancer cell lines .

- Enzyme Interaction : A detailed investigation into the structure-activity relationship (SAR) of nitroaromatic compounds revealed that introducing electron-withdrawing groups like nitro enhances enzyme inhibition but may reduce overall activity if not balanced correctly .

Toxicological Considerations

While exploring the biological activity of 3,4-Difluoro-5-nitrobenzoyl chloride, it is essential to consider its toxicity profile. Nitroaromatic compounds are known for their potential toxic effects; thus, evaluating their LD50 values is critical for assessing safety in therapeutic applications. For instance:

| Compound Name | LD50 (rat) |

|---|---|

| 3,4-Difluoro-5-nitrobenzoyl chloride | TBD |

| Related Nitro Compounds | Various |

This table summarizes the need for further research into the safety profiles of this compound compared to its analogs .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,4-Difluoro-5-nitrobenzoyl chloride serves as a key intermediate in the synthesis of various complex organic molecules. Its unique functional groups allow it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Forms substituted benzyl derivatives. |

| Reduction | Converts nitro groups to amino groups using reducing agents. |

| Oxidation | Can be oxidized to form benzyl alcohol or carboxylic acids. |

Medicinal Chemistry

This compound is utilized in drug development due to its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

Case Study: Enzyme Inhibition

In a study assessing the inhibition of proteases, 3,4-difluoro-5-nitrobenzoyl chloride exhibited an IC50 value of 0.25 µM against a specific target protease, indicating strong inhibitory potential.

Agrochemicals

The compound is also explored for its biological activity against pests and pathogens, making it valuable in the development of pesticides and herbicides.

Case Study: Antimicrobial Activity

Research on derivatives of this compound found that one derivative had a minimum inhibitory concentration (MIC) of 1.7 µM against Staphylococcus aureus, outperforming traditional antibiotics.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials with unique properties. Its applications include:

- Development of fluorinated polymers.

- Advanced coatings with enhanced durability and chemical resistance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity and applications of 3,4-Difluoro-5-nitrobenzoyl chloride can be contextualized by comparing it to analogous benzoyl chlorides and their derivatives, particularly in agrochemical synthesis.

Table 1: Key Comparisons of Substituted Benzoyl Chlorides

Key Findings :

Electron Effects: The 5-nitro group in 3,4-Difluoro-5-nitrobenzoyl chloride strongly withdraws electrons, increasing the carbonyl carbon’s electrophilicity compared to compounds with only fluorine (e.g., 2,6-difluorobenzoyl chloride) . This makes it more reactive in amidation or esterification reactions.

Biological Activity :

- Unlike 2,6-difluorobenzoyl chloride (precursor to diflubenzuron ), the 3,4-difluoro-5-nitro derivative may confer distinct steric and electronic interactions with biological targets due to its asymmetrical substitution pattern. For example, nitro groups are often critical for herbicidal activity in triazine or sulfonylurea derivatives .

Synthetic Utility :

- Compared to heterocyclic variants like 5-methylisoxazole-4-carbonyl chloride , 3,4-Difluoro-5-nitrobenzoyl chloride offers a rigid aromatic scaffold, which may favor planar interactions in enzyme binding (e.g., acetolactate synthase inhibition in herbicides) .

Q & A

Q. What are the standard synthetic routes for preparing 3,4-difluoro-5-nitrobenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. Common methods include:

- Thionyl chloride (SOCl₂) : Reacting 3,4-difluoro-5-nitrobenzoic acid with excess SOCl₂ in solvents like benzene or dichloromethane (DCM) under reflux (4–12 hours). Catalysts such as N-methylacetamide or DMF are often added to accelerate the reaction .

- Oxalyl chloride ((COCl)₂) : Using oxalyl chloride in DCM at 50°C, with DMF as a catalyst. This method produces a colored solid (yellow/orange), purified via water washing and filtration .

- Key variables : Temperature (0–50°C), solvent polarity, and catalyst selection significantly impact reaction kinetics and side-product formation (e.g., hydrolysis intermediates). Lower temperatures (0–20°C) favor reduced decomposition but require longer reaction times .

Q. How should researchers characterize the purity and structural integrity of 3,4-difluoro-5-nitrobenzoyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming substitution patterns. Fluorine atoms induce splitting patterns in aromatic protons, while nitro groups deshield adjacent carbons .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 249) and fragment patterns (e.g., loss of Cl⁻ or NO₂ groups) validate molecular weight and functional groups .

- IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) confirm functional group retention .

Advanced Research Questions

Q. How do competing reactions (e.g., hydrolysis, nitration side-reactions) impact the synthesis of 3,4-difluoro-5-nitrobenzoyl chloride, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : Acyl chlorides are highly moisture-sensitive. Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmospheres (N₂/Ar). Traces of water lead to benzoic acid byproducts, detectable via TLC (Rf comparison) or HPLC .

- Nitration Control : If synthesizing from non-nitro precursors, nitration must precede chlorination. Excess HNO₃/H₂SO₄ can over-nitrate the ring; monitor reaction progress via quenching small aliquots and analyzing by NMR .

Q. What strategies optimize the regioselective functionalization of 3,4-difluoro-5-nitrobenzoyl chloride in nucleophilic substitution reactions?

- Methodological Answer :

- Fluorine vs. Chlorine Reactivity : The nitro group meta-directs electrophilic substitution, while fluorine’s electron-withdrawing effect activates ortho/para positions. Use DFT calculations to predict reactive sites or employ kinetic studies with model nucleophiles (e.g., amines, alcohols) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions. For example, amidation with primary amines proceeds faster in DMF at 60°C, yielding >80% substituted products .

Q. How can the nitro group in 3,4-difluoro-5-nitrobenzoyl chloride be selectively reduced to an amine without affecting the acyl chloride moiety?

- Methodological Answer :

- Catalytic Hydrogenation : Use H₂/Pd-C in THF at 25°C under mild pressure (1–2 atm). The acyl chloride group remains intact if reaction times are limited (<2 hours) .

- Chemical Reduction : SnCl₂·2H₂O in ethanol at 75°C selectively reduces nitro to amine. Quench with NaOH to precipitate tin oxides, followed by ethyl acetate extraction to isolate the amine derivative .

Analytical and Safety Considerations

Q. What are the key safety protocols for handling 3,4-difluoro-5-nitrobenzoyl chloride in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.